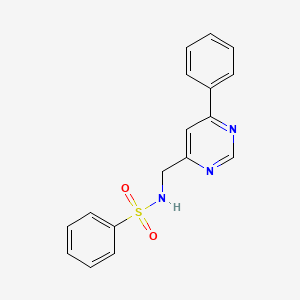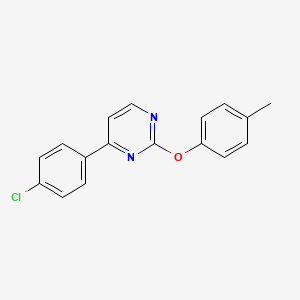![molecular formula C22H27N3O3S B2836378 N-benzyl-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propanamide CAS No. 1428116-26-0](/img/structure/B2836378.png)
N-benzyl-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While there isn’t specific information on the synthesis of “N-benzyl-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propanamide”, related compounds have been synthesized and studied. For instance, a series of novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides were designed, synthesized, and evaluated for their antitumor activities . The structures of the synthesized compounds were characterized by 1H NMR, 13C NMR, and elemental analysis .科学的研究の応用
Metabolic Pathways and Enzymatic Activity
Cytochrome P450 and Other Enzymes in Metabolism
The compound Lu AA21004, related to N-benzyl-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propanamide, has been studied for its metabolism involving human liver microsomes and recombinant enzymes. It undergoes oxidative metabolism leading to various metabolites, with cytochrome P450 enzymes playing a central role. This research sheds light on the drug's metabolic pathways and the enzymes involved, important for understanding its pharmacokinetics and interactions with other drugs (Hvenegaard et al., 2012).
Pharmacological Applications
Carbonic Anhydrase Inhibitory and Anticonvulsant Action
A study on novel benzenesulfonamide derivatives, acting as carbonic anhydrase inhibitors, highlighted their potential in treating conditions like epilepsy. Some derivatives showed significant seizure protection in animal models, pointing towards the therapeutic potential of these compounds in neurology and epilepsy management (Mishra et al., 2017).
Cognitive Enhancement Properties
SB-399885, another related compound, has been identified as a potent, selective 5-HT6 receptor antagonist with cognitive enhancing properties. This finding is particularly relevant for disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia, indicating a potential application of such compounds in improving cognitive functions (Hirst et al., 2006).
Antinociceptive Activity
The antinociceptive activity of certain propanamide derivatives has been evaluated, showing significant effectiveness in pain management in comparison to standard drugs. This suggests their potential application in developing new pain management therapies (Önkol et al., 2004).
Antibacterial and Antiacetylcholinesterase Activity
Benzothiazole-piperazinesulfonamide conjugates have been assessed for their antibacterial and antiacetylcholinesterase activities, showing promising results against a variety of pathogenic bacterial strains and Candida albicans. These compounds may have applications in addressing microbial infections and conditions associated with acetylcholinesterase, such as Alzheimer's disease (Rao et al., 2019).
作用機序
Target of Action
Similar compounds have been reported to inhibit soybean lipoxygenase (lox) . LOX is an enzyme that catalyzes the oxidation of polyunsaturated fatty acids to produce leukotrienes, which are lipid mediators involved in inflammatory responses.
Mode of Action
Based on its structural similarity to other n-benzyl compounds, it may interact with its target enzyme (like lox) and inhibit its activity . This inhibition could result in decreased production of leukotrienes, thereby modulating inflammatory responses.
Biochemical Pathways
If it indeed inhibits lox as suggested, it would affect the arachidonic acid metabolic pathway . This could lead to a decrease in the production of leukotrienes, which are involved in various physiological processes including inflammation and allergic reactions.
Pharmacokinetics
A structurally similar compound, n-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (as-1), has been reported to have good permeability, excellent metabolic stability on human liver microsomes (hlms), and no significant influence on cyp3a4/cyp2d6 activity . These properties suggest that N-benzyl-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propanamide might also have favorable pharmacokinetic properties.
Result of Action
If it acts as a lox inhibitor, it could potentially reduce the production of leukotrienes, leading to a decrease in inflammation and allergic responses .
特性
IUPAC Name |
N-benzyl-2-[4-(2-phenylethenylsulfonyl)piperazin-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c1-19(22(26)23-18-21-10-6-3-7-11-21)24-13-15-25(16-14-24)29(27,28)17-12-20-8-4-2-5-9-20/h2-12,17,19H,13-16,18H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEVRNHHOPVHMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1)N2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide](/img/structure/B2836295.png)
![4-[2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2836296.png)



![N-[3-(2-pyrazinyloxy)phenyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2836301.png)
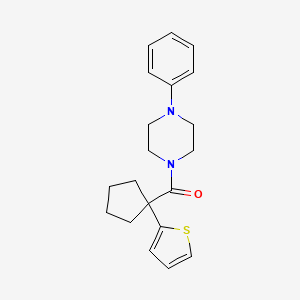
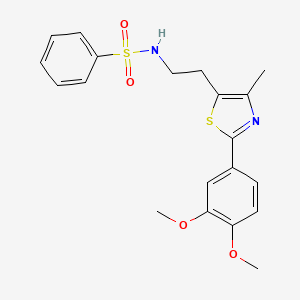
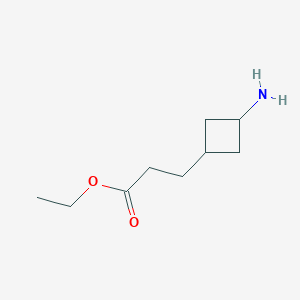
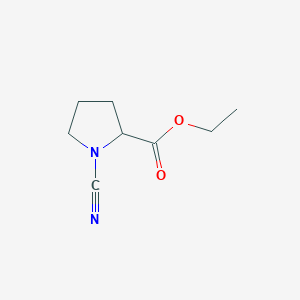
![(E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2836310.png)
![Methyl 3-hydroxy-2-[(triphenylmethyl)amino]butanoate](/img/structure/B2836312.png)
